molecular formula C11H8IN B13358834 4-(2-Iodophenyl)pyridine

4-(2-Iodophenyl)pyridine

Cat. No.: B13358834
M. Wt: 281.09 g/mol
InChI Key: XURKUYORKBLNLV-UHFFFAOYSA-N
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Description

4-(2-Iodophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyridine ring substituted with an iodophenyl group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodophenyl)pyridine can be achieved through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene

    Temperature: 80-120°C

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodophenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

Scientific Research Applications

4-(2-Iodophenyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Iodophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodopyridine
  • 3-Iodopyridine
  • 4-Iodopyridine

Comparison

4-(2-Iodophenyl)pyridine is unique due to the presence of the iodophenyl group at the 4-position of the pyridine ring. This structural feature imparts distinct electronic and steric properties, making it more reactive in certain chemical transformations compared to its isomers . Additionally, the position of the iodine atom influences the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H8IN

Molecular Weight

281.09 g/mol

IUPAC Name

4-(2-iodophenyl)pyridine

InChI

InChI=1S/C11H8IN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H

InChI Key

XURKUYORKBLNLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)I

Origin of Product

United States

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